trans-N-Boc-1,4-cyclohexanediamine
CAS No.: 195314-59-1
Cat. No.: VC20915036
Molecular Formula: C11H23N2O2+
Molecular Weight: 215.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 195314-59-1 |
---|---|
Molecular Formula | C11H23N2O2+ |
Molecular Weight | 215.31 g/mol |
IUPAC Name | [4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |
Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |
Standard InChI Key | FEYLUKDSKVSMSZ-UHFFFAOYSA-O |
SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |
Chemical Identity and Structure
Basic Information
Trans-N-Boc-1,4-cyclohexanediamine, also known as tert-butyl trans-4-aminocyclohexylcarbamate or trans-4-(Boc-amino)cyclohexylamine, is an organic compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.3 g/mol and is primarily identified by the CAS number 177906-48-8, though 195314-59-1 is also associated with this compound . The structure features a cyclohexane ring with two amino groups at the 1 and 4 positions in a trans arrangement, with one amino group protected by a Boc group, creating an asymmetry in reactivity that enables selective chemical modifications.
Structural Characteristics
The IUPAC name of the compound is [4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium, which reflects its structural components. Its standard InChI notation is InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1, and its SMILES representation is CC(C)(C)OC(=O)NC1CCC(CC1)N. The trans configuration provides a defined three-dimensional arrangement that significantly influences its reactivity profile and applications in various chemical processes.
Physical and Chemical Properties
Physical Properties
Trans-N-Boc-1,4-cyclohexanediamine exhibits several notable physical properties that are important for its handling and applications. These properties are summarized in the following table:
Chemical Reactivity
The chemical reactivity of trans-N-Boc-1,4-cyclohexanediamine is primarily determined by the presence of both a protected and an unprotected amino group . The free amino group can participate in a wide range of reactions typical of primary amines, including nucleophilic substitution, acylation, and condensation reactions. This differential reactivity makes it valuable in sequential synthetic processes where selective transformations are required.
The Boc protecting group remains stable under basic conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents. This orthogonal protection strategy is particularly useful in multistep syntheses where different functional groups need to be modified selectively without affecting other reactive sites in the molecule.
Synthesis Methods
Synthesis Using tert-butoxycarbonyl Anhydride
One of the most common methods for synthesizing trans-N-Boc-1,4-cyclohexanediamine involves the selective protection of one amino group of trans-1,4-cyclohexanediamine using tert-butoxycarbonyl anhydride (Boc₂O) . The detailed procedure is as follows:
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A solution of (1r,4r)-cyclohexane-1,4-diamine (1) (2 g, 17.54 mmol, 3.6 eq) in methanol (50 mL) is prepared and cooled to 0°C.
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Boc₂O (1.1 mL, 4.91 mmol, 1.0 eq) is added to the solution.
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The reaction mixture is stirred at room temperature for 16 hours.
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After completion (monitored by TLC), the volatiles are evaporated.
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The residue is diluted with water and extracted with ethyl acetate (2 × 100 mL).
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The combined organic layer is washed with brine solution (50 mL), dried over sodium sulfate, and concentrated to afford the product .
This method typically yields tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate with approximately 86% yield . The product can be characterized by TLC (MeOH/DCM, 5:95, Rf value: ~0.3 with Ninhydrin stain) and ¹H NMR spectroscopy.
One-Pot Method with Copper Catalyst
An alternative synthesis method employs a one-pot approach using a copper catalyst . This method involves dissolving trans-1,4-cyclohexanediamine or (1S,2S)-cyclohexanediamine with tert-butyloxycarborylhydrazine and a copper catalyst in an organic solvent, followed by the addition of hydrogen peroxide to obtain the N-Boc-trans product efficiently. By carefully controlling reaction conditions such as temperature and solvent concentration, this method effectively minimizes bis-protection side products, which are common challenges in the selective mono-protection of diamines .
This approach is described as simple to operate and effective at reducing the formation of bis-Boc protected byproducts . By controlling the equivalent weight of hydrogen peroxide, temperature, and solvent concentration, the method achieves effective mono-protection while ensuring sufficient reaction of the cyclohexanediamine starting material.
Optimization of Synthetic Routes
A preparation method described in a 2021 patent overcomes some limitations of traditional approaches . This method involves protecting a 1-site amino group of trans-1,4-cyclohexanediamine by adopting equivalent benzophenone, then reacting with Boc anhydride under an alkaline condition, and finally reacting in an alcohol solvent under the catalysis of boron trifluoride diethyl etherate to obtain N-Boc-trans-1,4-cyclohexanediamine .
This approach addresses the technical limitation that previously required large amounts of trans-1,4-cyclohexanediamine to control monosubstitution . The improved method facilitates full utilization of the expensive trans-1,4-cyclohexanediamine raw material and is more suitable for industrial production, representing a significant advancement in the synthetic accessibility of this important compound.
Applications and Uses
Pharmaceutical Development
Trans-N-Boc-1,4-cyclohexanediamine serves as a key intermediate in pharmaceutical synthesis, particularly for creating complex molecules that target specific biological pathways . Recent studies highlight its role in developing selective receptor antagonists, such as V1A receptor antagonists. The compound's defined stereochemistry and differential reactivity make it valuable for creating pharmaceuticals where spatial arrangement is critical for biological activity.
The rigidity of the cyclohexane ring combined with the specific orientation of the amino groups provides a structural scaffold that can be elaborated into more complex therapeutic agents. This makes trans-N-Boc-1,4-cyclohexanediamine an important building block in medicinal chemistry and drug discovery processes focused on developing compounds with precise three-dimensional arrangements.
Polymer Chemistry
In polymer science, trans-N-Boc-1,4-cyclohexanediamine is used in producing specialty polymers that enhance material properties such as flexibility and strength . These enhanced materials find applications in coatings, adhesives, and other specialty materials where specific physical or chemical properties are required.
The cyclohexane core provides structural rigidity, while the amino functional groups serve as reaction sites for polymer chain growth or cross-linking. This combination of properties allows for the creation of polymers with controlled architecture and defined physical characteristics, expanding the range of available materials for specialized applications.
Ligand Design and Catalysis
Trans-N-Boc-1,4-cyclohexanediamine plays a significant role in ligand design for metal catalysts, improving reaction efficiency and selectivity in organic synthesis processes . The compound's structural features make it valuable for creating chiral ligands used in asymmetric catalysis, where stereoselectivity is crucial for obtaining specific isomers of reaction products.
Recent studies highlight the importance of chiral ligands derived from cyclohexanediamine in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that selectively promote the formation of specific stereoisomers in chemical reactions, which is particularly important in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers exhibit distinct biological activities.
Bioconjugation Applications
In bioconjugation processes, trans-N-Boc-1,4-cyclohexanediamine is valuable for attaching biomolecules to drug carriers, enhancing targeted delivery systems in therapeutic applications . The selective reactivity of the free amino group allows for controlled conjugation with biomolecules, while the protected amino group can be unmasked later for further modifications or attachments.
This application is particularly relevant in developing advanced drug delivery systems, where precise control over the attachment of therapeutic agents to carriers is essential for targeting specific tissues or cells. The ability to perform sequential modifications using the differentially protected amino groups makes trans-N-Boc-1,4-cyclohexanediamine especially useful in these complex bioconjugation strategies.
Research Findings and Current Studies
Role in Receptor Antagonist Development
Recent studies highlight trans-N-Boc-1,4-cyclohexanediamine's role in developing selective receptor antagonists, particularly for the V1A receptor. While detailed information about these studies is limited in the available data, the compound's contribution to receptor-targeted drug development suggests its importance in creating pharmaceuticals with specific biological interactions.
The structural features of trans-N-Boc-1,4-cyclohexanediamine likely provide the necessary spatial arrangement for creating molecules that can selectively bind to specific receptors, blocking their natural ligands and modulating biological responses. This application represents an important area of ongoing research in pharmaceutical development.
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